Hexamethylenediamine hydrochloride
CAS No.: 22527-59-9
Cat. No.: VC17019581
Molecular Formula: C6H17ClN2
Molecular Weight: 152.66 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 22527-59-9 |
---|---|
Molecular Formula | C6H17ClN2 |
Molecular Weight | 152.66 g/mol |
IUPAC Name | hexane-1,6-diamine;hydrochloride |
Standard InChI | InChI=1S/C6H16N2.ClH/c7-5-3-1-2-4-6-8;/h1-8H2;1H |
Standard InChI Key | LDFVINFJZGUOAZ-UHFFFAOYSA-N |
Canonical SMILES | C(CCCN)CCN.Cl |
Chemical Identity and Structural Properties
Hexamethylenediamine hydrochloride (C₆H₁₆N₂·2HCl) is the dihydrochloride salt of hexamethylenediamine, a linear aliphatic diamine with the formula H₂N(CH₂)₆NH₂. The hydrochloride form stabilizes the amine groups through protonation, improving solubility in polar solvents such as water and ethanol. This modification is particularly advantageous in industrial processes requiring precise stoichiometric control, such as polymerization reactions .
The compound typically appears as a white crystalline solid, though commercial samples may exhibit a yellowish tint due to trace impurities . Its molecular weight is 209.12 g/mol, with a melting point range of 105–110°C (decomposition). Unlike the free base, which has a strong amine odor, the hydrochloride form is less volatile, reducing occupational exposure risks during handling .
Synthesis and Production Methods
Conventional Synthesis Pathways
The primary route to hexamethylenediamine involves the catalytic hydrogenation of adiponitrile (NC(CH₂)₄CN) under high-pressure conditions. This process typically employs cobalt- or iron-based catalysts in molten adiponitrile diluted with ammonia . The hydrochloride salt is subsequently formed by treating hexamethylenediamine with hydrochloric acid:
Recent innovations, such as the use of Raney nickel catalysts, have enabled lower-pressure hydrogenation, reducing energy consumption and byproduct formation . A 2015 patent (CN104262168A) detailed an alternative method using quaternary ammonium salt catalysts, achieving yields exceeding 85% under optimized conditions (Table 1) .
Table 1: Optimization of Hexamethylenediamine Synthesis Using Quaternary Ammonium Catalysts
Catalyst Loading (wt%) | Temperature (°C) | Pressure (MPa) | Yield (%) |
---|---|---|---|
5 | 90 | 2.5 | 78 |
10 | 100 | 3.0 | 85 |
15 | 110 | 3.5 | 82 |
Data adapted from CN104262168A .
Bio-Based Production Routes
Growing interest in sustainable chemistry has spurred research into bio-derived hexamethylenediamine. A 2015 study compared fossil- and bio-based routes, with the latter utilizing 5-(hydroxymethyl)furfural (HMF) from maize starch . While bio-based methods showed a 20% reduction in carbon footprint, they incurred higher costs due to feedstock processing, limiting commercial viability .
Industrial and Biomedical Applications
Polymer Industry
Over 90% of hexamethylenediamine is consumed in nylon 6,6 production via polycondensation with adipic acid . The hydrochloride form is less common in this application but serves as a cross-linking agent in epoxy resins, enhancing thermal stability and mechanical strength .
Biocidal Formulations
Poly(hexamethylenebicyanoguanide-hexamethylenediamine) hydrochloride (PHMB), a polymer derived from hexamethylenediamine hydrochloride, is a broad-spectrum biocide used in disinfectants and wound dressings . In vitro studies on neuronal cells (IMR-32, SH-SY5Y) revealed that PHMB concentrations ≥10 µM inhibit neurite outgrowth, implicating reactive oxygen species (ROS) and mitochondrial dysfunction as key toxicity mechanisms .
Table 2: Developmental Neurotoxicity of PHMB in Zebrafish Embryos
PHMB Concentration (µM) | Viability (%) | Heart Rate (bpm) | Spinal Cord Width (µm) |
---|---|---|---|
0 (Control) | 98 | 150 | 45 |
1 | 95 | 145 | 42 |
4 | 80 | 130 | 38 |
Recent Research and Future Directions
Neurotoxicity Mitigation Strategies
The 2023 zebrafish study demonstrated that co-treatment with N-acetylcysteine (NAC) reverses PHMB-induced oxidative stress, suggesting antioxidant adjuvants could mitigate developmental risks . This finding is critical for refining biocidal formulations to enhance safety profiles.
Catalytic Innovations
A 2024 ACS Omega study reported a non-phosgene route to hexamethylene diisocyanate (HDI) using methyl carbamate as a carbonyl source, achieving 89% yield at 190°C . This method reduces reliance on toxic phosgene gas, aligning with green chemistry principles.
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